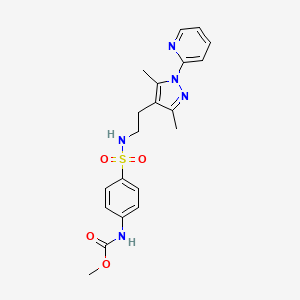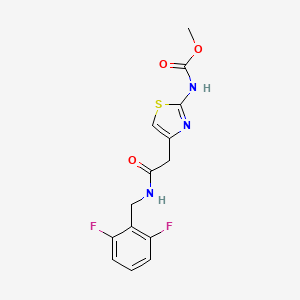
Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazole and selenazole carbamates typically involves chemical transformations starting from 2-aminothiazoles or 2-amino selenazoles as starting materials. For example, Kumar et al. (1993) describe the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate via chemical transformations involving 2-amino-4-(chloromethyl)thiazole as a starting material, highlighting the versatility of thiazole derivatives in synthesis pathways (Kumar et al., 1993).
Molecular Structure Analysis
The molecular structure of thiazole carbamates and related compounds often features complex hydrogen-bonding patterns and charge-separated structures, as evidenced by studies such as Portilla et al. (2007), which analyze the hydrogen-bonded chains and sheets in related molecular structures (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of thiazole carbamates includes interactions with various nucleophiles and electrophiles, as demonstrated in studies exploring the synthesis of novel derivatives with potential biological activities. For instance, Ohkata et al. (1985) describe the alkylation and oxidation of thiazocine derivatives, shedding light on the chemical reactivity of compounds with thiazole moieties (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of thiazole carbamates, including their conformational stability and vibrational frequencies, can be determined through computational methods and spectroscopy. For example, Taşal and Kumalar (2012) conducted a study on the structure and vibrational spectra of a related molecule, providing insights into the physical properties of thiazole carbamates (Taşal & Kumalar, 2012).
Chemical Properties Analysis
Thiazole carbamates exhibit a range of chemical properties, including antifilarial and antitumor activities. Kumar et al. (1993) found that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant antifilarial activity, demonstrating the potential biological applications of these compounds (Kumar et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifilarial Applications
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a chemically related compound, has shown potential in inhibiting leukemia cell proliferation and demonstrating in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. Its primary mechanism of cytotoxic activity appears to be mitotic blocking, although it was inactive against Brugia pahangi at a specific dosage (Kumar et al., 1993).
Herbicidal Activity
A derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has demonstrated potent herbicidal activity and good rice selectivity. It has shown effectiveness against annual weeds and has a low mammalian and environmental toxicity, indicating potential agricultural applications (Hwang et al., 2005).
Bioremediation Potential
Nocardioides sp. strain SG-4G can hydrolyze carbendazim (methyl-1H-benzimidazol-2-ylcarbamate) to 2-aminobenzimidazole, a related compound. This strain's ability to efficiently degrade carbendazim, a fungicide, suggests potential applications in enzymatic bioremediation (Pandey et al., 2010).
Photodynamic Therapy in Cancer Treatment
Zinc phthalocyanine derivatives with substituents related to the compound have been synthesized and characterized for potential use in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers (Pişkin et al., 2020).
Agricultural Applications
Carbendazim (methyl-2-benzimidazole carbamate) and tebuconazole, similar to the compound , have been used in agriculture for fungal disease control. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for these compounds, indicating potential novel delivery methods for fungicides in agricultural applications (Campos et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c1-22-14(21)19-13-18-8(7-23-13)5-12(20)17-6-9-10(15)3-2-4-11(9)16/h2-4,7H,5-6H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRKDGRLCSYUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

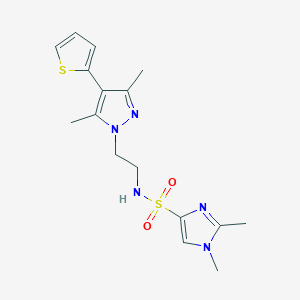
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
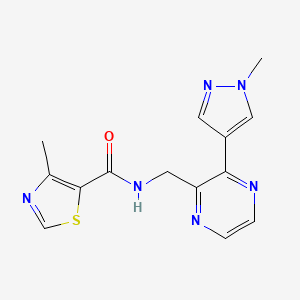
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)
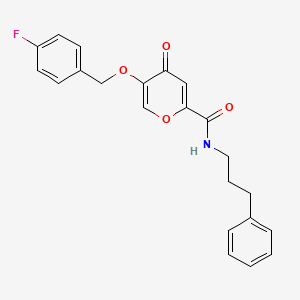
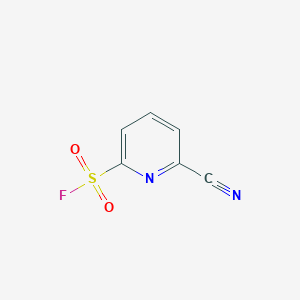
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
